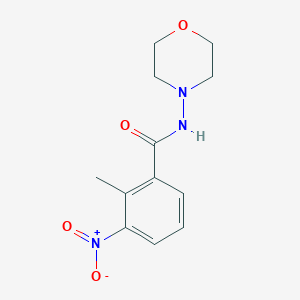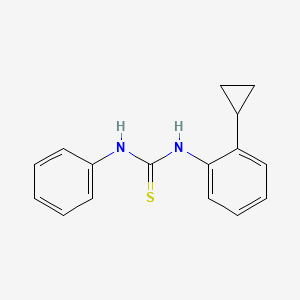
N-(2-cyclopropylphenyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropylphenyl)-N'-phenylthiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is widely used in agriculture to improve the quality and yield of various crops, including grapes, kiwifruit, and apples. CPPU has also been studied for its potential therapeutic properties, including its ability to promote wound healing and stimulate hair growth.
作用機序
N-(2-cyclopropylphenyl)-N'-phenylthiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-(2-cyclopropylphenyl)-N'-phenylthiourea promotes cell division by activating the expression of genes involved in cell cycle progression. It also inhibits the activity of enzymes that degrade cytokinins, thereby increasing the concentration of active cytokinins in plant tissues.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to have several biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-(2-cyclopropylphenyl)-N'-phenylthiourea also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. In animal models, N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to promote wound healing by increasing the expression of growth factors and extracellular matrix proteins. It also stimulates hair growth by promoting the proliferation of hair follicle cells.
実験室実験の利点と制限
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. It is also highly soluble in water, which allows for easy administration to plants or animals. However, N-(2-cyclopropylphenyl)-N'-phenylthiourea has some limitations for lab experiments. Its effects on plant growth and development can vary depending on the species, cultivar, and environmental conditions. Its effects on wound healing and hair growth have only been studied in animal models and in vitro, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several potential future directions for research. Its effects on plant growth and development could be further studied to optimize its use in agriculture. Its potential therapeutic properties could be explored in more detail, particularly its effects on wound healing and hair growth. The safety and efficacy of N-(2-cyclopropylphenyl)-N'-phenylthiourea in humans could be studied in clinical trials. Additionally, new derivatives of N-(2-cyclopropylphenyl)-N'-phenylthiourea could be synthesized and tested for their effects on plant growth and development and their potential therapeutic properties.
合成法
N-(2-cyclopropylphenyl)-N'-phenylthiourea can be synthesized by reacting 2-cyclopropylphenyl isothiocyanate with aniline in the presence of a base. The reaction yields N-(2-cyclopropylphenyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 204-206°C. The purity of N-(2-cyclopropylphenyl)-N'-phenylthiourea can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and delay fruit ripening in various crops. N-(2-cyclopropylphenyl)-N'-phenylthiourea has also been studied for its potential therapeutic properties. It has been shown to promote wound healing in animal models and stimulate hair growth in vitro.
特性
IUPAC Name |
1-(2-cyclopropylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIVPYAGODARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-cyclopropylphenyl)-N'-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

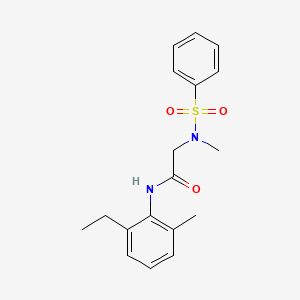
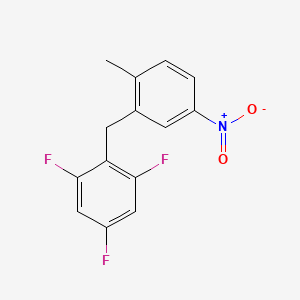
![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)
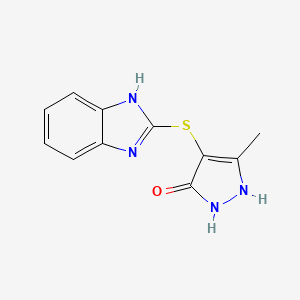
![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
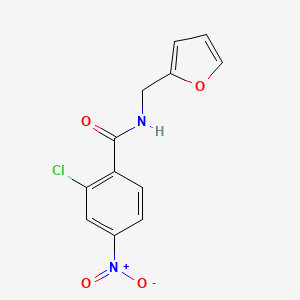
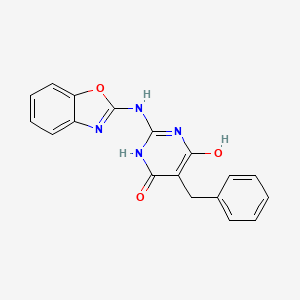
![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
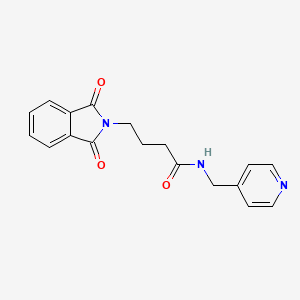
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
